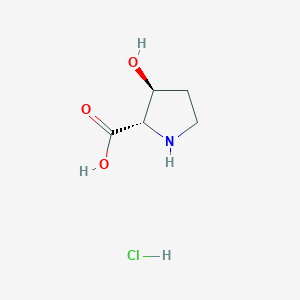

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a hydroxylated pyrrolidine derivative widely used in pharmaceutical and biochemical research. The compound is the hydrochloride salt of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, which is also known as trans-3-hydroxy-L-proline in its free acid form (CAS: 4298-08-2; molecular formula: C₅H₉NO₃) . The hydrochloride form (C₅H₁₀ClNO₃, molecular weight: 167.59) enhances solubility, making it suitable for aqueous solutions in experimental settings. It is typically stored at –20°C or –80°C for long-term stability, with solutions requiring heating (37°C) and sonication to improve dissolution . The compound’s purity often exceeds 95%, and it is utilized as a building block for protein degraders, peptidomimetics, and other bioactive molecules .

Properties

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the asymmetric synthesis of the pyrrolidine ring. One common method is the Michael addition reaction, where a chiral auxiliary is used to induce the desired stereochemistry. The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of transaminases, can be employed to convert keto acids to the desired amino acid derivatives with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further used in the synthesis of complex molecules such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block:

- This compound is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in medicinal chemistry .

Synthetic Intermediates:

- (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, including calcium channel blockers and antibiotics. For example, it has been employed in the synthesis of Barnidipine, a calcium antagonist used for treating hypertension .

Pharmaceutical Applications

Drug Development:

- The compound has garnered attention for its potential therapeutic properties. Research indicates that it may be involved in the modulation of enzyme activity and receptor interactions, making it a candidate for drug development targeting various diseases .

Biological Activity:

- Studies have shown that this compound exhibits biological activity through its interactions with specific molecular targets. This includes potential inhibition of enzymes involved in metabolic pathways, which can be leveraged in designing new drugs .

Biochemical Research

Enzyme Inhibition Studies:

- The compound has been investigated for its role as an arginase inhibitor. Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea; thus, inhibitors like this compound can provide insights into metabolic regulation and therapeutic strategies against conditions such as cancer and cardiovascular diseases .

Neurotransmitter Synthesis:

- It is also being explored for its role in synthesizing neurotransmitters, indicating its potential application in neuropharmacology .

Industrial Applications

Production of Fine Chemicals:

- The compound is utilized in the production of fine chemicals and pharmaceuticals on an industrial scale. Its ability to serve as a precursor for various active pharmaceutical ingredients (APIs) makes it valuable in pharmaceutical manufacturing processes .

Case Studies

Mechanism of Action

The mechanism of action of (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes .

Comparison with Similar Compounds

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 468061-05-4

- Molecular Formula: C₅H₁₀ClNO₃

- Molecular Weight : 167.59

- Key Differences : The (2R,3S) enantiomer shares the same molecular formula but differs in stereochemistry at the C2 position. This configuration impacts its interaction with chiral biological targets. It is stored at room temperature and used in protein degrader synthesis .

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride

(3S,4S)-Pyrrolidine-3,4-diol Hydrochloride

- CAS : 276862-76-1

- Molecular Formula: C₄H₁₀ClNO₂

- Molecular Weight : 139.58

- Key Differences : The addition of a second hydroxyl group increases polarity and hydrogen-bonding capacity, influencing its role in glycosidase inhibitor design .

Physicochemical Properties

Drug Design

Crystal Engineering

- Crystal structures of related pyrrolidine hydrochlorides (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl) reveal chloride ions forming tetrahedral hydrogen-bond networks with ammonium and hydroxyl groups, stabilizing the lattice . Similar interactions are expected in (2S,3S)-HCl, influencing its crystallinity and stability.

Biological Activity

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative notable for its unique stereochemistry and biological activity. This compound plays a significant role in the synthesis of biologically active peptides and pharmaceuticals, making it a valuable subject of study in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxyl group at the 3-position and a carboxylic acid at the 2-position. Its molecular formula is , and it is typically represented as follows:

The biological activity of this compound primarily involves its capacity to interact with specific molecular targets. It can act as an enzyme inhibitor or activator , affecting metabolic pathways through modulation of enzyme activity. This interaction is critical in various biological processes, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

- Receptor Binding : Research indicates that this compound may also interact with certain receptors, influencing signaling pathways relevant to cellular responses.

Applications in Drug Development

The compound serves as a precursor for the synthesis of various biologically active peptides and proteins. Its unique stereochemistry allows for the selective synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical development. Notably, it has been explored for:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, including A549 (human lung adenocarcinoma) cells. For instance, modifications to the structure have shown enhanced anticancer properties when tested in vitro .

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | A549 | 63.4% | |

| 3-Dichloro derivative | A549 | 21.2% |

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. While some derivatives showed limited activity, ongoing research aims to enhance their efficacy against drug-resistant strains .

Anticancer Activity Study

A recent study investigated the effects of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid derivatives on A549 cells. The treatment resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The study highlighted that structural modifications could significantly enhance its cytotoxicity:

"The addition of substituents such as 3,5-dichloro groups significantly improved anticancer activity" .

Enzyme Inhibition Study

Another research focused on the enzyme inhibition capabilities of this compound. It was found to inhibit specific enzymes involved in metabolic regulation, showcasing its potential as a therapeutic agent for metabolic disorders .

Q & A

Q. What are the standard synthetic routes for (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride?

The compound is typically synthesized via stereoselective methods, such as chiral pool synthesis using hydroxyproline derivatives or asymmetric catalysis. For example, Boc-protected intermediates are often hydrolyzed under acidic conditions to yield the hydrochloride salt. A common approach involves protecting the hydroxyl and carboxylic acid groups, followed by deprotection and salt formation with HCl . Crystallization from methanol/ethyl acetate mixtures is critical for obtaining high-purity material, as demonstrated in similar pyrrolidine derivatives .

Q. How is the stereochemical configuration confirmed for this compound?

X-ray crystallography is the gold standard for absolute configuration determination. For instance, the (2S,3S) configuration of related hydroxyproline derivatives was confirmed using single-crystal diffraction data, with R-values < 0.08 ensuring accuracy . Polarimetry (e.g., specific optical rotation: [α]D = -17.5° for trans-L-3-hydroxyproline) and chiral HPLC are complementary methods to verify enantiopurity .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from methanol/ethyl acetate or methanol/diethyl ether mixtures is widely used to achieve spectroscopic purity . For lab-scale purification, reverse-phase chromatography with C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) resolves polar impurities. Ion-exchange chromatography can also isolate the hydrochloride salt from unreacted starting materials .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The compound’s crystal structure features a hydrogen-bonding network where the chloride ion acts as a tetrahedral acceptor, coordinating with hydroxyl and ammonium groups. This network stabilizes the lattice and impacts solubility, melting point (e.g., 235°C decomposition ), and hygroscopicity. Polar/nonpolar bilayer stacking along the c-axis (observed in similar structures ) may explain anisotropic dissolution behavior in solvents.

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in diastereomer ratios often arise from competing reaction pathways (e.g., epimerization during acidic cleavage). To mitigate this:

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Q. How does the hydrogen-bonding network affect its reactivity in aqueous solutions?

The chloride ion’s coordination with water and hydroxyl groups (as seen in hydrate structures ) slows hydrolysis of the pyrrolidine ring. However, under basic conditions, deprotonation of the hydroxyl group disrupts this network, accelerating ring-opening reactions. Kinetic studies using pH-stat titration can quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.